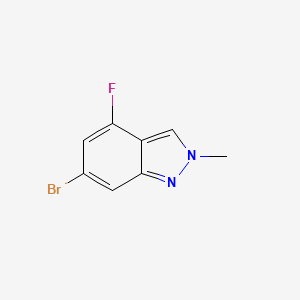

6-bromo-4-fluoro-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-6-7(10)2-5(9)3-8(6)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJUSHUYCLGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Fluoro 2 Methyl 2h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules. For substituted 2H-indazoles, NMR provides critical information on atom connectivity and the electronic environment of each nucleus. nih.gov

1H and 13C NMR for Structural Assignment and Tautomeric Distinction of 2H-Indazoles

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for the structural assignment of indazole isomers. nih.gov The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the N-alkylation, allowing for clear differentiation between 1H- and 2H-indazole regioisomers. nih.govjmchemsci.com

In 2H-indazole systems, the proton at the C3 position (H-3) typically appears as a distinct singlet at a downfield chemical shift, often above 8.0 ppm. rsc.org The protons on the benzene (B151609) ring exhibit splitting patterns (doublets, triplets, or multiplets) that are dependent on their position and coupling with adjacent protons and fluorine atoms. For 6-bromo-4-fluoro-2-methyl-2H-indazole, the N-methyl group would present as a singlet, typically around 3.8-4.2 ppm.

¹³C NMR spectroscopy is particularly effective for distinguishing between N1 and N2 substituted indazoles. nih.govjmchemsci.com The chemical shift of the C3 carbon in 2H-indazoles is found at a significantly different position compared to its counterpart in 1H-indazoles. jmchemsci.comjmchemsci.com The presence of electron-withdrawing substituents like bromine and fluorine will further influence the chemical shifts of the aromatic carbons, causing them to shift downfield. The specific substitution pattern can be confirmed by analyzing the coupling constants, especially the carbon-fluorine couplings (¹JCF, ²JCF, etc.).

Table 1: Typical NMR Chemical Shift Ranges for Substituted 2H-Indazoles

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Expected Multiplicity for this compound |

|---|---|---|---|

| ¹H | H-3 | 8.0 - 8.6 | s |

| ¹H | H-5 | 7.0 - 7.8 | d (coupled to F) |

| ¹H | H-7 | 7.0 - 7.8 | s (or small d) |

| ¹H | N-CH₃ | 3.8 - 4.2 | s |

| ¹³C | C-3 | 118 - 125 | s |

| ¹³C | C-4 | 150 - 160 (due to F) | d (¹JCF) |

| ¹³C | C-5 | 110 - 125 | d (²JCF) |

| ¹³C | C-6 | 110 - 125 (due to Br) | s |

| ¹³C | C-7 | 115 - 130 | d (³JCF) |

| ¹³C | C-3a | 120 - 130 | s |

| ¹³C | C-7a | 145 - 155 | s |

| ¹³C | N-CH₃ | 35 - 45 | s |

Note: Expected shifts and multiplicities are estimations based on general data for substituted indazoles and may vary.

Multinuclear (e.g., ¹⁹F, ¹⁵N) and Two-Dimensional NMR Techniques

To gain deeper structural insights, multinuclear and two-dimensional NMR techniques are employed.

¹⁹F NMR: As fluorine-19 is a highly sensitive NMR-active nucleus, ¹⁹F NMR is a powerful tool for compounds containing fluorine. southampton.ac.ukman.ac.uk For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Its chemical shift and coupling to nearby protons (H-3 and H-5) would provide definitive proof of the fluorine's location at the C4 position. mdpi.com

¹⁵N NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can directly probe the nitrogen environments. The chemical shifts of N1 and N2 in the indazole ring are distinct, providing conclusive evidence of the 2H-tautomeric form. jmchemsci.comjmchemsci.com

Two-Dimensional (2D) NMR: Techniques like COSY, HSQC, and HMBC are invaluable for assembling the molecular structure. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). wikipedia.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₈H₆BrFN₂. rsc.org

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This distinctive pattern is a clear indicator of a monobrominated compound.

Fragmentation analysis provides further structural information. The fragmentation of 2H-indazoles often involves the loss of the N-substituent and cleavage of the pyrazole (B372694) ring. Common fragmentation pathways for this molecule might include:

Loss of the methyl radical (•CH₃) from the molecular ion.

Loss of N₂.

Cleavage of the bromine atom.

Successive loss of small molecules like HCN.

Analysis of these fragment ions helps to piece together the structure and corroborate the assignments made by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" that is unique to its structure.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic and pyrazole rings are expected in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1000-1300 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretch would appear at a lower frequency, typically in the 500-650 cm⁻¹ region.

Ring vibrations: Various in-plane and out-of-plane bending modes of the fused ring system would populate the fingerprint region below 1400 cm⁻¹. mpg.de

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information. nih.gov Aromatic ring vibrations are often strong in Raman spectra. The technique can be particularly useful for identifying skeletal vibrations and distinguishing between isomers. nih.gov Differential Raman spectroscopy has been shown to be effective in distinguishing between different classes of indazole derivatives. nih.gov

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive structural information, providing a three-dimensional map of electron density in the solid state. This technique can unambiguously determine the connectivity of all atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, an X-ray crystal structure would:

Confirm the 2H-indazole tautomeric form and the positions of the bromo, fluoro, and methyl substituents without ambiguity.

Reveal the planarity of the bicyclic indazole ring system.

Provide detailed geometric parameters, such as the C-Br, C-F, and N-CH₃ bond lengths.

Elucidate any intermolecular interactions present in the crystal lattice, such as π-π stacking or halogen bonding, which influence the packing of molecules in the solid state.

Analysis of Annular Tautomerism and Regioisomeric Purity in 2H-Indazole Systems

Indazole exists in two primary annular tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. researchgate.netnih.govnih.gov The energy difference between these tautomers is relatively small, and the equilibrium can be influenced by substituents and the surrounding environment. researchgate.net However, when a substituent is placed on one of the nitrogen atoms, the tautomerism is "locked." In the case of this compound, the methyl group on the N2 position fixes the molecule in the 2H-indazole form. nih.gov

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, which often yields a mixture of N1 and N2 isomers (regioisomers). researchgate.net Therefore, confirming the regioisomeric purity is a critical aspect of characterization.

The spectroscopic methods discussed above are essential for this purpose:

NMR Spectroscopy: As detailed in section 3.1.1, the distinct chemical shifts in both ¹H and ¹³C NMR spectra for 1H- and 2H-isomers allow for their clear identification and quantification, thereby establishing the regioisomeric purity of the synthesized compound. nih.govnih.gov

Chromatographic Methods: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can often separate the regioisomers, allowing for their individual identification and the determination of their relative abundance in a mixture. nih.govresearchgate.net

The combination of these analytical techniques ensures that the final product is indeed the desired this compound isomer, free from its 1H-regioisomeric impurity.

Mechanistic Investigations of Reactivity and Chemical Transformations of 6 Bromo 4 Fluoro 2 Methyl 2h Indazole

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Core

The reactivity of the indazole core in 6-bromo-4-fluoro-2-methyl-2H-indazole towards substitution reactions is dictated by the electronic effects of its substituents. The fluorine at the C4 position and the bromine at the C6 position are electron-withdrawing groups, which generally deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, these halogen substituents can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by strongly electron-withdrawing groups.

Research on related 2H-indazoles has shown that direct C-H functionalization is a prominent pathway for introducing new substituents. rsc.orgresearchgate.netchim.it For instance, electrophilic halogenation of 2-substituted indazoles using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) has been shown to occur, although the regioselectivity can be influenced by the existing substitution pattern. nih.gov In the case of this compound, further electrophilic substitution on the benzene ring would be challenging due to the deactivating nature of the two halogen atoms. However, functionalization at the C3 position of the pyrazole (B372694) ring is a known reaction pathway for 2H-indazoles, often proceeding through radical or organometallic intermediates. chim.it

Nucleophilic aromatic substitution on dihalo-substituted indazoles, while less common, can be envisioned, especially at the carbon bearing the fluorine atom, which is known to be a good leaving group in SNAr reactions under certain conditions. The viability of such reactions would depend on the presence of a sufficiently strong nucleophile and potentially activating groups that can stabilize the Meisenheimer intermediate.

Oxidation and Reduction Pathways of Brominated and Fluorinated Indazoles

The oxidation and reduction of the this compound core can lead to a variety of functionalized derivatives. While specific studies on the oxidation of this particular molecule are not extensively documented, related 2H-indazoles can undergo oxidation at the pyrazole ring, potentially leading to the formation of N-oxides or ring-opened products under harsh conditions. The presence of the electron-withdrawing bromo and fluoro groups would likely make the benzene ring more resistant to oxidative degradation.

More commonly explored are the reduction pathways of substituted indazoles, particularly those bearing nitro groups. The reduction of a nitro-indazole derivative to the corresponding amine is a key transformation for the synthesis of various biologically active compounds. This reduction is typically achieved using standard reducing agents such as tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acidic media. While this compound does not possess a nitro group, the principles of reducing substituents on the indazole ring are well-established.

It is also conceivable that under specific conditions, the bromine atom could be susceptible to reductive dehalogenation, although this would require specific reagents that selectively target the C-Br bond over other functional groups.

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki-Miyaura)

The presence of a bromine atom at the C6 position makes this compound an excellent candidate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool for the functionalization of such scaffolds. researchgate.netnih.gov

The general applicability of the Suzuki-Miyaura reaction to bromoindazoles is well-documented. nih.gov In a typical reaction, the bromo-indazole is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |

The reactivity of the C-Br bond at the C6 position of this compound is expected to be favorable for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The electronic nature of the boronic acid coupling partner can influence the reaction efficiency. Electron-rich and electron-poor arylboronic acids have been successfully coupled with various bromoindazoles, demonstrating the broad scope of this transformation. researchgate.net

Cycloaddition and Annulation Reactions Involving the Indazole System

While cycloaddition reactions are a common method for the synthesis of the 2H-indazole ring itself, nih.govchim.it the participation of a pre-formed 2H-indazole, such as this compound, in cycloaddition reactions as the diene or dienophile component is less common. The aromaticity of the indazole system generally makes it less reactive in concerted cycloaddition pathways like the Diels-Alder reaction.

However, annulation reactions, where a new ring is fused onto the existing indazole framework, represent a viable strategy for constructing more complex polycyclic systems. frontiersin.org These reactions often proceed through a sequence of steps, such as an initial substitution or coupling reaction followed by an intramolecular cyclization. For instance, functionalization at the C7 position, adjacent to the bromine at C6, could be a precursor to an intramolecular cyclization to form a new fused ring.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms provides a deeper understanding of the reactivity of this compound. For the key transformations discussed, several mechanistic principles apply.

In Suzuki-Miyaura cross-coupling reactions , the generally accepted mechanism involves a catalytic cycle with a palladium complex. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the indazole.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.

Reductive Elimination: The two organic fragments are coupled, and the palladium(0) catalyst is regenerated.

For electrophilic substitution reactions , the mechanism would likely involve the formation of a sigma complex (arenium ion) intermediate. The stability of this intermediate is influenced by the substituents on the ring. The electron-withdrawing nature of the fluoro and bromo groups would destabilize a positively charged intermediate, thus hindering electrophilic attack.

In potential nucleophilic aromatic substitution (SNAr) reactions , the mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the fluoro and bromo substituents, is crucial for stabilizing this negatively charged intermediate.

Finally, radical reactions at the C3 position of the 2H-indazole ring have been proposed to proceed via the formation of an indazolyl radical intermediate. This intermediate can then react with various radical species to form the functionalized product.

Computational Chemistry and Molecular Modeling of 6 Bromo 4 Fluoro 2 Methyl 2h Indazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the molecule's behavior at the electronic level, providing a basis for predicting its reactivity and stability.

Electronic Structure, Orbital Analysis (HOMO-LUMO), and Charge Distribution

DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating the electronic properties of 6-bromo-4-fluoro-2-methyl-2H-indazole. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap suggests higher reactivity. For halogenated aromatic compounds, these calculations reveal how the electron-withdrawing effects of the bromine and fluorine atoms influence the electron density distribution across the indazole ring system. science.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps and Mulliken charge analysis are used to visualize charge distribution. These methods identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other molecules, including biological receptors. dergipark.org.tr

Table 1: Theoretical Quantum Chemical Parameters for Indazole Derivatives Note: The following data is illustrative for analogous compounds, as specific experimental or calculated values for this compound are not publicly available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -4.3 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 2.2 eV | Chemical reactivity and stability |

Conformational Analysis and Energy Minimization

Conformational analysis is performed to identify the most stable three-dimensional structure of this compound. By rotating the methyl group and performing geometry optimization calculations, researchers can map the potential energy surface of the molecule. This process identifies the lowest energy conformer, which is the most probable structure of the molecule under physiological conditions. researchgate.net This optimized geometry is essential for the accuracy of subsequent modeling studies, such as molecular docking.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking simulations can help identify potential biological targets by evaluating its binding affinity and interaction patterns within the active site of various enzymes or receptors, such as kinases or cytochrome P450s. derpharmachemica.comnih.gov

The process involves preparing the 3D structure of the ligand and the target protein. Using software like AutoDock, the ligand is placed in the binding pocket of the protein, and various conformations are sampled. tandfonline.com The results are scored based on binding energy, with lower values indicating a more favorable interaction. Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding. aboutscience.eu For instance, studies on similar indazole derivatives have shown critical interactions with amino acid residues like ARG115 and MET374 in certain cancer-related enzymes. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. frontiersin.org MD simulations provide a detailed view of the flexibility of both the ligand and the protein, offering insights into the stability of the predicted binding pose in a simulated aqueous environment. researchgate.netnih.gov

An MD simulation, often run for nanoseconds, tracks the movements of atoms in the complex. researchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. researchgate.net This technique validates the docking results and provides a more realistic understanding of the ligand-target interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for indazole derivatives, a dataset of compounds with known inhibitory activities against a specific target is required. nih.gov The model can then be used to predict the activity of new compounds like this compound based on its structural descriptors. aboutscience.eu

Pharmacophore modeling complements QSAR by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. nih.govresearchgate.net A pharmacophore model for a class of indazole inhibitors can be used as a 3D query to screen large compound libraries to identify new potential inhibitors. nih.gov

In Silico Pharmacokinetic Profiling and ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. nih.gov Various computational tools and web servers are used to predict the pharmacokinetic profile of this compound.

These predictions include parameters such as lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 enzymes. nih.gov Additionally, the molecule is evaluated for its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov These predictions help to identify potential liabilities early on, reducing the likelihood of late-stage failures in the drug development process. nih.gov

Table 2: Predicted ADME and Drug-Likeness Properties Note: This table presents a hypothetical in silico profile for this compound based on typical predictions for similar small molecules.

| Property | Predicted Value/Status | Importance |

|---|---|---|

| Molecular Weight | ~245 g/mol | Influences absorption and diffusion |

| LogP (Lipophilicity) | 2.5 - 3.5 | Affects absorption and membrane permeability |

| Hydrogen Bond Donors | 0 | Part of Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 2 | Part of Lipinski's Rule of Five |

| Lipinski's Rule of Five | Compliant (0 violations) | Indicates good potential for oral bioavailability |

| Human Intestinal Absorption (HIA) | High | Predicts absorption from the gut |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Indicates potential for CNS activity |

Structure Activity Relationship Sar Studies and Rational Molecular Design with the 6 Bromo 4 Fluoro 2 Methyl 2h Indazole Scaffold

Systematic Substitution Effects on the Indazole Ring and N-Methyl Position

The biological activity of indazole derivatives can be significantly modulated by introducing various substituents onto the heterocyclic ring system. While direct SAR studies on 6-bromo-4-fluoro-2-methyl-2H-indazole are not extensively published, the principles can be inferred from broader research on substituted indazoles. The indazole core serves as a versatile template where modifications at different positions lead to distinct pharmacological profiles.

Research on various indazole-based inhibitors has shown that substitutions at the C3, C5, and C6 positions are particularly influential. For instance, in the development of inhibitors for p21-activated kinase 1 (PAK1), structure-activity relationship analysis revealed that substituting an appropriate hydrophobic ring in a deep pocket of the target and introducing a hydrophilic group into the solvent-exposed region were critical for inhibitory activity and selectivity. nih.gov Similarly, studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers demonstrated that the regiochemistry of an amide linker was crucial for activity. nih.gov

The effect of substitutions is highly dependent on the specific biological target. For example, in the design of antitumor agents, introducing different substituted aromatic groups at the C-5 position via Suzuki coupling has been a strategy to explore interactions with multiple kinases and enhance biological activity. mdpi.com The electronic nature of substituents also plays a key role; electron-donating or electron-withdrawing groups can alter the pKa of the indazole ring and its ability to form hydrogen bonds, thereby affecting target binding.

The N-methyl group at the N2 position locks the molecule in a specific tautomeric form, which has profound implications for its three-dimensional shape and interaction profile. While the N2-alkylation is fixed in this specific compound, in broader indazole synthesis, the ratio of N1 to N2 alkylation can be influenced by steric and electronic effects of other ring substituents. nih.gov For example, indazoles with substituents like -NO2 or -CO2Me at the C7 position have shown excellent selectivity for N2 alkylation. nih.gov

Interactive Table: Effects of Substitutions on a Generic Indazole Scaffold

| Position | Substituent Type | General Effect on Activity | Example Target Class |

|---|---|---|---|

| C3 | Amide/Carboxamide Linkers | Crucial for orientation and hydrogen bonding. nih.gov | Ion Channels (CRAC) |

| C5 | Aromatic/Heterocyclic Rings | Can occupy hydrophobic pockets and increase potency. mdpi.com | Protein Kinases |

| C6 | Hydroxyphenyl Groups | Can enhance potency and introduce new interaction points. | Enzymes (Hepcidin Production Inhibitors) |

| N1/N2 | Alkyl/Aryl Groups | Determines tautomeric form, influencing shape and binding. nih.gov | Various Receptors and Enzymes |

Influence of Halogenation (Bromine and Fluorine) on Molecular Interactions and Reactivity

The presence of both bromine at the C6 position and fluorine at the C4 position significantly influences the physicochemical properties of the indazole scaffold. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through various types of interactions.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. nih.gov This can lower the pKa of the nearby N-H group in the parent indazole, influencing its ionization state at physiological pH. In the this compound scaffold, the fluorine atom can alter the electron distribution of the entire ring system, potentially affecting its reactivity and the strength of interactions with target residues. Aromatic fluorine substitution has been shown to have dramatic effects on the strength of intermolecular interactions. researchgate.net

Bromine, a larger and more polarizable halogen, can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (known as a σ-hole) interacts with a nucleophilic or electron-rich site, such as an oxygen or nitrogen atom on a protein. rsc.org This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity. The substitution of fluorine in aromatic systems can enhance the positive electrostatic potentials (σ-holes) on larger halogens like bromine, potentially leading to stronger halogen bonds. researchgate.net

Furthermore, halogenation is a key strategy for improving pharmacokinetic properties. Fluorine substitution can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. The introduction of halogens is a common tactic in medicinal chemistry to fine-tune the electronic and steric profile of a lead compound. nih.gov

Impact of N-Methylation on Molecular Recognition and Tautomeric Preference

Indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the hydrogen atom on either nitrogen (N1 or N2) dictates the geometry of the molecule and the availability of hydrogen bond donors and acceptors. The 1H-indazole tautomer is generally considered to be more thermodynamically stable. d-nb.info

The methylation at the N2 position in this compound definitively locks the scaffold into the 2H-tautomer configuration. This pre-organization has critical consequences for molecular recognition. By preventing tautomerization, N-methylation removes the ambiguity of the binding mode and presents a fixed arrangement of hydrogen bond acceptors (N1) and steric bulk (the N2-methyl group) to a biological target.

This fixed tautomeric state is crucial in the design of drugs targeting specific protein conformations. For example, in protein kinase inhibitors, the indazole scaffold often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the protein's hinge region. The ability to form these bonds is dictated by the tautomeric state. N-methylation at N2 orients the lone pair on N1 to act as a hydrogen bond acceptor, a feature exploited in the design of many kinase inhibitors like Pazopanib. nih.govbeilstein-journals.org Studies on the N-methylation of histidine, which contains a similar imidazole (B134444) ring, have shown that methylation can tune tautomeric preferences and binding affinities to metallic centers in enzymes, highlighting the importance of this modification in controlling molecular interactions. nih.gov

Design Principles for Developing Indazole Analogues with Modulated Biological Activities

The development of indazole analogues with tailored biological activities relies on established medicinal chemistry principles, including structure-based drug design and fragment-based approaches. The indazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. nih.gov

Key design principles for modulating the activity of indazole analogues include:

Scaffold Hopping and Decoration: The core indazole can be maintained while systematically altering the substituents at various positions (C3, C4, C5, C6, C7, N1). This "decoration" allows for the optimization of interactions within a target's binding site. For example, a series of 1H-indazole amide derivatives were developed as ERK1/2 inhibitors through structure-guided design from a lead compound. nih.gov

Molecular Hybridization: This strategy involves combining the indazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. A series of 3,5-disubstituted indazole derivatives were created using this approach to develop new antitumor agents. mdpi.com

Fragment-Based Lead Discovery (FBLD): Small molecular fragments that bind to a target can be identified and then grown or linked together to create a more potent lead compound. The 1H-indazole-3-amine structure, for instance, has been identified as an effective hinge-binding fragment for tyrosine kinases. mdpi.com

Regiochemical Control: As discussed, controlling the N-alkylation (N1 vs. N2) is fundamental. Synthetic strategies are often designed to selectively produce one regioisomer, as they typically have distinct biological profiles. nih.gov The choice of base and solvent in alkylation reactions can significantly influence the N1/N2 product ratio. d-nb.info

These design strategies are iterative, relying on cycles of chemical synthesis, biological evaluation, and structural analysis to build a comprehensive understanding of the structure-activity relationship for a given series of compounds.

Computational-Guided Lead Optimization and Scaffold Refinement in Indazole Research

Computational chemistry plays an indispensable role in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds like those based on the indazole scaffold. These methods provide insights into molecular interactions at an atomic level, guiding the design of more potent and selective analogues.

Common computational approaches used in indazole research include:

Virtual Screening: Large databases of chemical compounds can be computationally screened against a biological target to identify potential hits that feature the indazole scaffold. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule within a binding site. For indazole derivatives, docking can rationalize observed SAR by revealing how different substituents interact with protein residues and can predict the binding modes of novel, unsynthesized analogues.

Structure-Based Design: When a high-resolution structure of the target protein is available, computational methods can be used to rationally design modifications to the indazole scaffold. This approach was used to develop 1H-indazole analogues as irreversible EGFR inhibitors. nih.gov

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) can provide quantitative predictions of the change in binding affinity resulting from small chemical modifications. This allows chemists to prioritize which analogues to synthesize. FEP-guided refinement of small substituents and linkers is a powerful tool for lead optimization. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic properties of the indazole scaffold, such as the electrostatic potential, which is crucial for understanding halogen bonding and other non-covalent interactions. pnrjournal.com DFT calculations have been used to explain the reactivity differences between indazoles and other heterocycles. pnrjournal.com

These computational tools accelerate the drug discovery process by refining the indazole scaffold, optimizing lead compounds, and providing a deeper understanding of the molecular determinants of biological activity.

Advanced Applications and Future Research Directions of 6 Bromo 4 Fluoro 2 Methyl 2h Indazole in Chemical Biology

The 2H-Indazole Core as a Privileged Scaffold for Chemical Probe Development

The concept of "privileged scaffolds" is central to modern drug discovery and chemical probe development. columbia.edu These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity upon modification with various substituents. columbia.eduresearchgate.net The indazole core is widely recognized as such a privileged scaffold, forming the basis for numerous compounds with diverse therapeutic applications, including anti-inflammatory, antibacterial, and antitumor activities. nih.govnih.govrsc.org

The 2H-indazole isomer, in particular, offers a distinct three-dimensional arrangement of substituents compared to its more thermodynamically stable 1H counterpart, which can be crucial for specific molecular recognition events at protein binding sites. nih.gov This structural feature makes the 2H-indazole core an attractive starting point for the design of chemical probes—small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function. The inherent biological relevance of the indazole scaffold provides a high probability of identifying potent and selective modulators for a wide range of proteins.

Exploration of the 6-Bromo-4-fluoro-2-methyl-2H-indazole Scaffold in New Chemical Space

Chemical space refers to the vast ensemble of all possible small molecules. researchgate.net Exploring this space is a key objective in the search for new bioactive compounds. The structure of this compound is particularly well-suited for this exploration. Each substituent on the indazole core serves a specific purpose in navigating new regions of chemical space:

The 6-Bromo Group: The bromine atom is a versatile synthetic handle. It readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide array of chemical moieties (e.g., aryl, heteroaryl, alkyl, and amino groups) at this position, systematically expanding the chemical diversity of the scaffold.

The 4-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The high electronegativity of fluorine can alter the acidity of nearby protons, influence molecular conformation, and form key hydrogen bond interactions with biological targets. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of a potential probe or drug candidate.

The 2-Methyl Group: The methyl group at the N2 position defines the molecule as a 2H-indazole and prevents tautomerization. This rigidifies the scaffold's geometry and directs the vectors of other substituents into a defined region of space, which is critical for targeted binding interactions.

By systematically modifying the 6-position through cross-coupling chemistry while retaining the beneficial properties of the 4-fluoro and 2-methyl groups, researchers can generate focused libraries of novel compounds. Screening these libraries against various biological targets can lead to the identification of new probes with unique activities.

Development of Novel Synthetic Reagents and Building Blocks based on Indazoles

The utility of indazole derivatives extends beyond their direct biological applications; they also serve as valuable building blocks in organic synthesis. sunderland.ac.ukbenthamscience.com Halogenated indazoles, like this compound, are particularly important as synthetic intermediates.

The reactivity of the carbon-bromine bond allows this compound to function as a key precursor for more complex molecular architectures. nih.gov For instance, conversion of the bromo group to an organometallic species (e.g., via lithium-halogen exchange or boronic ester formation) transforms the indazole into a nucleophilic or coupling-ready partner for the construction of intricate molecules. This enables chemists to incorporate the privileged 2H-indazole scaffold into larger, multi-component structures, potentially combining its favorable biological properties with those of other pharmacophores. The development of efficient, large-scale synthetic routes to functionalized indazoles is an active area of research, aimed at making these valuable building blocks more accessible for both academic and industrial applications. organic-chemistry.orgucc.ie

Table 1: Synthetic Utility of Functional Groups on the Indazole Scaffold

| Functional Group | Position | Role in Synthesis | Potential Transformations |

| Bromo | 6 | Versatile synthetic handle | Metal-catalyzed cross-coupling, lithiation, Grignard formation |

| Fluoro | 4 | Modulator of properties | Influences electronics, blocks metabolism |

| Methyl | 2 | Defines isomerism | Directs substituent vectors, prevents tautomerization |

Emerging Methodologies for Studying Indazole-Based Molecular Mechanisms

Understanding how a molecule exerts its biological effect is crucial for its development as a probe or therapeutic. Several advanced methodologies are being applied to elucidate the molecular mechanisms of indazole-based compounds.

Computational and In Silico Studies: Molecular docking and Density Functional Theory (DFT) are powerful computational tools used to predict and analyze the interactions between small molecules and their protein targets. nih.govresearchgate.net These methods can model the binding pose of an indazole derivative within a protein's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. This information can guide the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental process in medicinal chemistry where the biological activity of a series of related compounds is systematically measured to understand the contribution of each part of the molecule. nih.gov For this compound, a typical SAR study would involve synthesizing a library of analogs where the 6-bromo group is replaced by various other substituents and then evaluating their activity in a relevant biological assay. bioworld.com

Chemical Proteomics: Advanced mass spectrometry-based techniques can be used to identify the direct protein targets of a bioactive compound from a complex cellular lysate. An indazole-based probe could be modified with a reactive group or an affinity tag to enable its use in chemical proteomics experiments, providing an unbiased view of its molecular interactions within a living system.

Interdisciplinary Research Opportunities for Halogenated Indazole Derivatives

The unique combination of a privileged biological scaffold with versatile synthetic handles makes halogenated indazoles like this compound attractive for a range of interdisciplinary research fields beyond traditional medicinal chemistry.

Materials Science: Heterocyclic compounds with defined electronic properties are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and sensors. The tunable electronic nature of the indazole ring, modified by the electron-withdrawing fluorine and the potential for extension via the bromine, could be exploited in the design of novel functional materials.

Diagnostic and Imaging Agents: The indazole scaffold could be incorporated into probes for biomedical imaging. For example, replacing the bromine with a radioisotope (e.g., ¹⁸F via nucleophilic substitution) could generate a novel PET imaging agent for visualizing a specific protein target in vivo.

Agricultural Chemistry: The search for new herbicides and pesticides often leverages scaffolds known for biological activity. The diverse libraries that can be generated from this compound could be screened for activity against agricultural pests or weeds, potentially leading to the discovery of new crop protection agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-4-fluoro-2-methyl-2H-indazole with high regioselectivity and purity?

- Methodological Answer : A multi-step approach involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the bromo and fluoro substituents. For example, halogenation of a pre-functionalized indazole core using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves bromination, while fluorination may employ Selectfluor® in acetonitrile. Methylation at the 2-position can be achieved via alkylation with methyl iodide under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress using TLC and confirm regiochemistry via -NMR and -NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- -NMR and -NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks, particularly for aromatic protons and methyl groups.

- -NMR : Confirm fluorination at the 4-position (typical shifts: -110 to -130 ppm for aromatic fluorine).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]: 257.0).

- IR Spectroscopy : Identify key functional groups (e.g., C-Br stretch at ~550 cm) .

Q. How can researchers mitigate decomposition during storage of this compound?

- Methodological Answer : Store the compound in amber vials under inert atmosphere (argon or nitrogen) at -20°C. Avoid prolonged exposure to light or moisture. Pre-purify via recrystallization (e.g., ethanol/water) to remove reactive impurities. Monitor stability using HPLC (C18 column, acetonitrile/water mobile phase) over 6 months .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twinning. Validate the model with R-factors (<5% for ) and cross-check using independent datasets. Employ the Hooft parameter to assess accuracy of displacement parameters. For ambiguous electron density (e.g., methyl group orientation), perform DFT geometry optimization and compare calculated/experimental bond lengths .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311+G(d,p) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare docking poses with crystallographic data from analogous indazole-protein complexes .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Methodological Answer : Synthesize analogs by systematically varying substituents (e.g., replacing Br with Cl, F with CF). Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) and steric (Taft ) parameters. Use multivariate regression analysis to identify critical substituent effects. For example, demonstrates SAR for benzimidazole derivatives by substituting at the 6-position and measuring cytotoxicity .

Q. What analytical workflows validate the purity of this compound in complex matrices?

- Methodological Answer : Combine LC-MS/MS (MRM mode) for selective detection and GC-MS (derivatized samples) for volatile impurities. Quantify trace contaminants (<0.1%) using ICP-MS for halogens. Cross-validate with elemental analysis (C, H, N, Br, F) to ensure stoichiometric consistency .

Notes

- Avoid referencing commercial vendors (e.g., GLPBIO, BenchChem) per user guidelines.

- For crystallographic data, prioritize SHELX-based methodologies due to their widespread validation in small-molecule studies .

- Advanced SAR studies should integrate synthetic chemistry with computational modeling to maximize mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.